molecular formula C9H14O2 B3112827 4-(Allyloxy)cyclohexanone CAS No. 192870-66-9

4-(Allyloxy)cyclohexanone

Cat. No. B3112827
CAS RN: 192870-66-9
M. Wt: 154.21 g/mol
InChI Key: BYBNHCSABOQBMF-UHFFFAOYSA-N
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Description

“4-(Allyloxy)cyclohexanone” is a chemical compound with the molecular formula C9H14O2 . It has a molecular weight of 154.21 . The IUPAC name for this compound is 4-(allyloxy)cyclohexan-1-one . It is stored at temperatures between 0-8°C .


Molecular Structure Analysis

The molecular structure of “4-(Allyloxy)cyclohexanone” contains a total of 25 bonds, including 11 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 ketone (aliphatic), and 1 ether (aliphatic) .

Scientific Research Applications

1. Catalyst Development in Chemical Industry

4-(Allyloxy)cyclohexanone and its derivatives, like cyclohexanone, play a crucial role in the chemical industry, especially in the manufacture of polyamides. A study by Wang et al. (2011) highlights the use of cyclohexanone as an intermediate in the selective hydrogenation of phenol, a process facilitated by a palladium-based catalyst. This catalyst achieves high selectivity and conversion efficiency under mild conditions, demonstrating the compound's significance in catalyst development (Wang, Yao, Li, Su, & Antonietti, 2011).

2. Stereochemical Research

Cyclohexanone derivatives are used extensively in stereochemical studies. Paquette and Lobben (1996) investigated the stereochemical aspects of 1,2-addition reactions involving cyclohexanone derivatives. Their findings contribute to a deeper understanding of stereochemical control in organic reactions, which is fundamental for developing new pharmaceuticals and materials (Paquette & Lobben, 1996).

3. Biocatalysis and Green Chemistry

Research by Kayser and Clouthier (2006) on cyclohexanone monooxygenase mutants highlights the role of cyclohexanone derivatives in biocatalysis. These mutants exhibit high catalytic selectivity for Baeyer-Villiger oxidations of cyclohexanone derivatives, emphasizing the potential of these compounds in eco-friendly chemical processes (Kayser & Clouthier, 2006).

properties

IUPAC Name

4-prop-2-enoxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-7-11-9-5-3-8(10)4-6-9/h2,9H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBNHCSABOQBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300940
Record name 4-(2-Propen-1-yloxy)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allyloxy)cyclohexanone

CAS RN

192870-66-9
Record name 4-(2-Propen-1-yloxy)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192870-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Propen-1-yloxy)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

19.8 g of compound (11) (0.1 mmole) were stirred for 2 hours at room temperature with 120 ml ether and 40 ml of 6N hydrochloric acid. The mixture was then neutralised with sodium hydrogen carbonate, extracted three times with ether, and the ether solution was dried over sodium sulphate. After removing the solvent by distillation, 15.2 g of crude product were obtained; the product was purified with 3:1 diisopropyl ether/n-hexane via a silica gel column.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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